molecular formula C11H16OSn B14260026 (2,3-Dihydro-1-benzofuran-6-yl)(trimethyl)stannane CAS No. 189035-27-6

(2,3-Dihydro-1-benzofuran-6-yl)(trimethyl)stannane

Katalognummer: B14260026
CAS-Nummer: 189035-27-6
Molekulargewicht: 282.95 g/mol
InChI-Schlüssel: SMKMJRRAMUYQNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,3-Dihydro-1-benzofuran-6-yl)(trimethyl)stannane is an organotin compound that features a benzofuran ring fused with a trimethylstannane group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1-benzofuran-6-yl)(trimethyl)stannane typically involves the coupling of a benzofuran derivative with a trimethylstannane reagent. One common method is the palladium-catalyzed Stille coupling reaction, where a benzofuran halide reacts with trimethylstannane in the presence of a palladium catalyst and a suitable ligand . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Stille coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(2,3-Dihydro-1-benzofuran-6-yl)(trimethyl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of benzofuran derivatives with different functional groups .

Wirkmechanismus

The mechanism of action of (2,3-Dihydro-1-benzofuran-6-yl)(trimethyl)stannane involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with biological macromolecules, while the trimethylstannane group can facilitate the formation of organometallic complexes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2,3-Dihydro-1-benzofuran-6-yl)(trimethyl)stannane is unique due to its specific combination of a benzofuran ring and a trimethylstannane group.

Eigenschaften

CAS-Nummer

189035-27-6

Molekularformel

C11H16OSn

Molekulargewicht

282.95 g/mol

IUPAC-Name

2,3-dihydro-1-benzofuran-6-yl(trimethyl)stannane

InChI

InChI=1S/C8H7O.3CH3.Sn/c1-2-4-8-7(3-1)5-6-9-8;;;;/h1,3-4H,5-6H2;3*1H3;

InChI-Schlüssel

SMKMJRRAMUYQNS-UHFFFAOYSA-N

Kanonische SMILES

C[Sn](C)(C)C1=CC2=C(CCO2)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.